L-Guanosine

Vue d'ensemble

Description

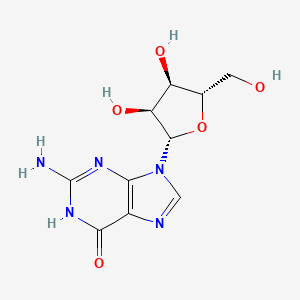

La L-Guanosine est un nucléoside purique composé de guanine liée à un cycle ribose (ribofuranose) par une liaison β-N9-glycosidique . Elle joue un rôle crucial dans divers processus biochimiques, notamment la synthèse des acides nucléiques, la transduction du signal et le métabolisme cellulaire. La this compound est connue pour ses propriétés neuroprotectrices et est libérée dans le cerveau dans des conditions physiologiques et pathologiques .

Applications De Recherche Scientifique

L-Guanosine has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Chemistry: Used as a precursor for the synthesis of other nucleoside analogs and derivatives.

Biology: Plays a role in nucleic acid synthesis and cellular signaling pathways.

Industry: Used in the production of food additives and pharmaceutical products.

Mécanisme D'action

Target of Action

L-Guanosine, a purine nucleoside, primarily targets the central nervous system (CNS). It acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (GPCRs) - A1R, A2AR, A2BR, and A3R .

Mode of Action

This compound interacts with its targets, leading to various changes. The intracellular signaling pathways related to this compound effects were the first targets to be identified. It was shown that this compound’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . It also interacts with well-known membrane proteins in glutamatergic and adenosinergic systems .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), and improves mitochondrial function . It also presents anti-inflammatory properties . This compound can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate), which are factors in signal transduction pathways .

Pharmacokinetics

It is known that this compound is released in the brain under physiological conditions and even more during pathological events .

Result of Action

This compound exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo). It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . This compound treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function . In vitro studies showed that this compound increases the number of neurons in culture and promotes neural stem cell proliferation and neuronal differentiation .

Analyse Biochimique

Biochemical Properties

L-Guanosine participates in several biochemical reactions, primarily through its conversion to guanosine monophosphate (GMP) and subsequently to GTP. It interacts with enzymes such as guanosine kinase, which phosphorylates this compound to GMP. Additionally, this compound is involved in the purine salvage pathway, where it is recycled to form nucleotides. The interactions of this compound with these enzymes are critical for maintaining nucleotide pools within the cell .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It acts as a signaling molecule in the purinergic signaling pathway, where it binds to specific receptors on the cell surface, triggering downstream signaling cascades. These pathways can affect gene expression and cellular metabolism, leading to changes in cell function. For example, this compound has been shown to reduce neuroinflammation and oxidative stress in neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can activate or inhibit enzymes involved in nucleotide metabolism, such as guanosine kinase and GMP synthetase. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins. These interactions are essential for the compound’s role in cellular processes and its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, reducing neuroinflammation and oxidative stress. At high doses, it can have toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of nucleotides. It interacts with enzymes such as guanosine kinase, GMP synthetase, and inosine monophosphate dehydrogenase. These interactions are crucial for maintaining the balance of nucleotide pools and ensuring proper cellular function .

Transport and Distribution

Within cells, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells and its distribution to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as signal transduction and metabolism .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, this compound can be phosphorylated to GMP in the cytoplasm and then transported to the nucleus, where it participates in nucleic acid synthesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La L-Guanosine peut être synthétisée par diverses méthodes, notamment la synthèse chimique et la fermentation microbienne. Une voie de synthèse courante implique la réaction de la guanine avec le ribose en présence d'un catalyseur acide pour former la liaison β-N9-glycosidique . Une autre méthode implique l'utilisation de phosphoribosyltransférases pour catalyser la formation de guanosine à partir de la guanine et du ribose-5-phosphate .

Méthodes de production industrielle : La production industrielle de this compound repose souvent sur la fermentation microbienne utilisant des souches d'Escherichia coli génétiquement modifiées. Ces souches sont optimisées pour surexprimer la voie de synthèse des purines et d'autres enzymes pertinentes afin d'améliorer la production de guanosine . Le processus de fermentation est généralement effectué dans des réacteurs à alimentation discontinue pour obtenir des rendements élevés.

Analyse Des Réactions Chimiques

Types de réactions : La L-Guanosine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, elle peut être phosphorylée pour former du monophosphate de guanosine, du monophosphate de guanosine cyclique, du diphosphate de guanosine et du triphosphate de guanosine .

Réactifs et conditions courants :

Oxydation : La this compound peut être oxydée en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent une substitution nucléophile en utilisant des réactifs comme les halogénoalcanes ou les chlorures d'acyle.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés phosphorylés de la guanosine, qui jouent un rôle essentiel dans la signalisation cellulaire et le métabolisme .

4. Applications de la recherche scientifique

La this compound a de nombreuses applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . Parmi ses applications notables, on peut citer :

Chimie : Utilisée comme précurseur pour la synthèse d'autres analogues et dérivés de nucléosides.

Biologie : Joue un rôle dans la synthèse des acides nucléiques et les voies de signalisation cellulaire.

Industrie : Utilisée dans la production d'additifs alimentaires et de produits pharmaceutiques.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle interagit avec les récepteurs adenosiniques, en particulier les récepteurs A1 et A2A, pour moduler les voies de signalisation cellulaire . De plus, la this compound influence les niveaux d'adénosine monophosphate cyclique et de guanosine monophosphate cyclique, qui sont impliqués dans la transduction du signal . Elle présente également des effets neuroprotecteurs en réduisant le stress oxydatif, la neuroinflammation et l'excitotoxicité .

Comparaison Avec Des Composés Similaires

La L-Guanosine est unique parmi les nucléosides puriques en raison de ses propriétés neuroprotectrices spécifiques et de ses interactions avec les récepteurs adenosiniques . Parmi les composés similaires, on peut citer :

Adénosine : Un autre nucléoside purique qui agit comme un neuromodulateur et a des effets neuroprotecteurs.

Inosine : Un nucléoside purique qui possède des propriétés anti-inflammatoires et neuroprotectrices.

Cytidine : Un nucléoside pyrimidique impliqué dans la synthèse des acides nucléiques et le métabolisme cellulaire.

La this compound se distingue par ses interactions spécifiques avec les récepteurs adenosiniques et ses applications thérapeutiques potentielles dans les maladies neurodégénératives .

Propriétés

IUPAC Name |

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-GIMIYPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

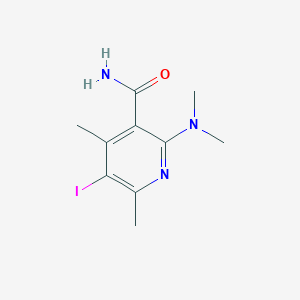

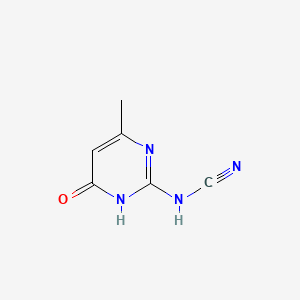

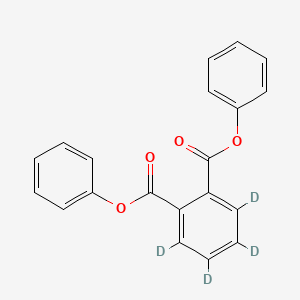

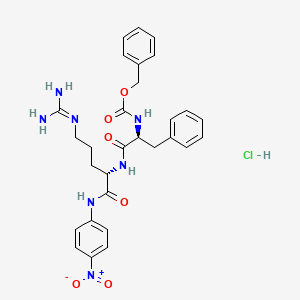

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

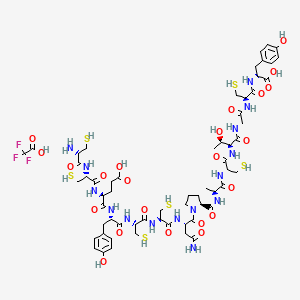

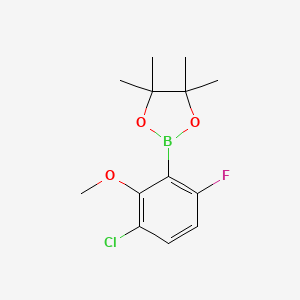

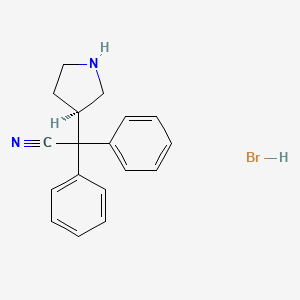

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-O-tert-butyl 6a-O-ethyl 3a-(trifluoromethyl)-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5,6a-dicarboxylate](/img/structure/B1460568.png)

![7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide](/img/structure/B1460570.png)

![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)